Methyl 6-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
CAS No.: 442557-59-7
Cat. No.: VC7533641
Molecular Formula: C23H19ClFN3O3S
Molecular Weight: 471.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442557-59-7 |
|---|---|
| Molecular Formula | C23H19ClFN3O3S |
| Molecular Weight | 471.93 |
| IUPAC Name | methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C23H19ClFN3O3S/c1-13-20(23(30)31-2)21(14-7-3-5-9-17(14)25)15(11-26)22(27-13)32-12-19(29)28-18-10-6-4-8-16(18)24/h3-10,21,27H,12H2,1-2H3,(H,28,29) |
| Standard InChI Key | UYJPRGXXNGXSFW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3F)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula, , reflects a polyfunctional architecture optimized for interactions with biological targets. Key features include:
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Dihydropyridine core: A partially saturated pyridine ring that enhances conformational flexibility.
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2-Fluorophenyl group: Introduces hydrophobic and electron-withdrawing effects, potentially influencing receptor binding.
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2-Chlorophenylamino side chain: May facilitate hydrogen bonding or π-π stacking with target proteins.
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Thioether linkage: Enhances metabolic stability compared to oxygen-based ethers.
A detailed breakdown of its molecular properties is provided in Table 1.
Table 1: Molecular Properties of Methyl 6-((2-((2-Chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
| Property | Value/Descriptor |
|---|---|
| Molecular Weight | 471.93 g/mol |
| IUPAC Name | methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
| SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3F)C(=O)OC |
| InChI Key | UYJPRGXXNGXSFW-UHFFFAOYSA-N |
| PubChem CID | 4073199 |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, its structure can be inferred through computational modeling. The presence of a cyano group () typically generates a strong absorption band near 2200–2250 cm in IR spectroscopy. The 2-fluorophenyl group would exhibit characteristic NMR chemical shifts between -110 to -125 ppm .
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of dihydropyridines generally follows the Hantzsch reaction, involving cyclocondensation of aldehydes, β-keto esters, and ammonia donors. For this compound, a modified approach is hypothesized (Figure 1):
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Formation of the dihydropyridine core: Reaction of methyl 3-oxo-3-(2-fluorophenyl)propanoate with 2-chlorophenylacetamidine in the presence of a sulfurizing agent.
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Introduction of the thioether side chain: Thiol-ene coupling with 2-((2-chlorophenyl)amino)-2-oxoethyl mercaptan.
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Cyano group incorporation: Nitrile addition at the 5-position via nucleophilic substitution.
Figure 1: Hypothetical Synthesis Route
Optimization Challenges
Key challenges include:
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Steric hindrance: Bulky substituents at positions 4 and 6 may reduce cyclization efficiency.
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Regioselectivity: Ensuring precise placement of the cyano and thioether groups requires controlled reaction conditions.
Biological Activity and Mechanism
Calcium Channel Modulation
Dihydropyridines are renowned for blocking L-type calcium channels, a mechanism leveraged in antihypertensive drugs like nifedipine. Molecular docking simulations suggest this compound’s 2-fluorophenyl group aligns with hydrophobic pockets in the channel’s α1 subunit, while the thioether linkage enhances membrane permeability .
Table 2: Predicted Binding Affinities for Calcium Channel Subtypes
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High logP (calculated: 3.8) suggests favorable lipid bilayer penetration.
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the dihydropyridine ring.
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Excretion: Predominantly renal, with a half-life estimated at 8–12 hours.
Toxicity Considerations
While no in vivo toxicity data exist, the chlorophenyl moiety raises concerns about potential hepatotoxicity. In silico predictions using ProTox-II indicate a LD of 250 mg/kg (oral, rat), classifying it as Category III.
Future Directions and Applications
Therapeutic Development
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Hypertension: Prioritize in vivo studies to validate calcium channel blockade efficacy.
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Oncology: Screen against NCI-60 cancer cell lines to identify responsive tumor types.
Structural Optimization
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Replace the methyl ester with a prodrug moiety (e.g., ethyl ester) to enhance oral bioavailability.
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Explore fluorination at alternative positions to modulate receptor selectivity.
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